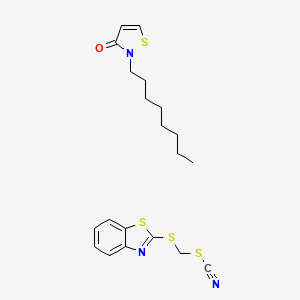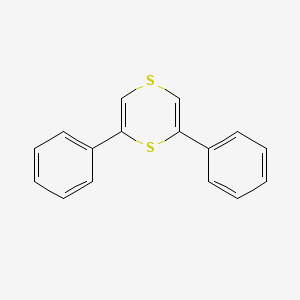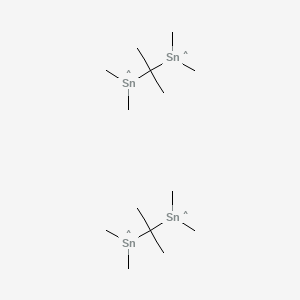
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- is a fluorinated diiodo compound with a long carbon chain. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. The presence of fluorine atoms enhances its hydrophobicity and chemical inertness, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- typically involves multiple steps. One common method starts with the fluorination of 1,12-dodecanediol, followed by iodination. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) and iodine sources like iodine monochloride (ICl) under controlled temperatures and pressures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. The final product is usually purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diiodo groups to hydrogen, forming a fully fluorinated dodecanediol.
Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Produces fluorinated ketones or carboxylic acids.
Reduction: Results in fully fluorinated dodecanediol.
Substitution: Yields various functionalized fluorinated compounds.
Scientific Research Applications
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- involves its interaction with molecular targets through hydrophobic interactions and halogen bonding. The fluorine atoms enhance its binding affinity to specific proteins or enzymes, potentially inhibiting their activity. The diiodo groups can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,12-Dodecanediol: A non-fluorinated analog with similar structural features but lacks the unique properties imparted by fluorine and iodine atoms.
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-: A fluorinated analog without iodine atoms, offering different reactivity and applications.
1,12-Dodecanediol, 2,11-diiodo-: An iodinated analog without fluorine atoms, exhibiting different chemical behavior.
Uniqueness
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- is unique due to the combined presence of fluorine and iodine atoms, which confer distinct chemical and physical properties. Its high thermal stability, resistance to oxidation, and hydrophobicity make it valuable for specialized applications in various fields.
Properties
CAS No. |
94403-05-1 |
|---|---|
Molecular Formula |
C12H12F12I2O2 |
Molecular Weight |
670.01 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodododecane-1,12-diol |
InChI |
InChI=1S/C12H12F12I2O2/c13-7(14,1-5(25)3-27)9(17,18)11(21,22)12(23,24)10(19,20)8(15,16)2-6(26)4-28/h5-6,27-28H,1-4H2 |
InChI Key |
MNUMOHCESRLKFH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)I)C(C(C(C(C(C(CC(CO)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)






![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)


